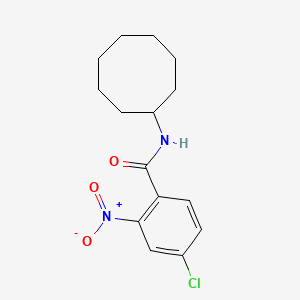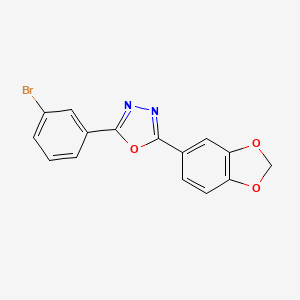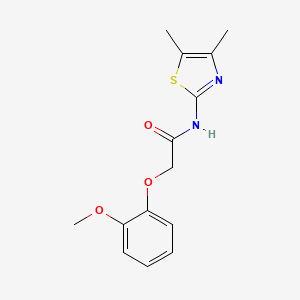
5-ethoxy-4-ethyl-2-(4-phenoxy-1H-pyrazol-3-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-ethoxy-4-ethyl-2-(4-phenoxy-1H-pyrazol-3-yl)phenol, also known as EPP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in medical research. EPP belongs to the family of pyrazole derivatives and exhibits promising pharmacological properties.
作用機序
The exact mechanism of action of 5-ethoxy-4-ethyl-2-(4-phenoxy-1H-pyrazol-3-yl)phenol is not fully understood. However, it has been suggested that its anti-inflammatory and antioxidant activities are mediated by the inhibition of the NF-κB signaling pathway and the upregulation of antioxidant enzymes, respectively (Wang et al., 2015). In terms of its antitumor activity, 5-ethoxy-4-ethyl-2-(4-phenoxy-1H-pyrazol-3-yl)phenol has been shown to induce cell cycle arrest and apoptosis in cancer cells, possibly through the modulation of multiple signaling pathways (Zhang et al., 2017).
Biochemical and Physiological Effects:
5-ethoxy-4-ethyl-2-(4-phenoxy-1H-pyrazol-3-yl)phenol has been found to exert various biochemical and physiological effects in vitro and in vivo. For example, it has been shown to reduce the production of pro-inflammatory cytokines and increase the activity of antioxidant enzymes in animal models of inflammation (Wang et al., 2015). Moreover, 5-ethoxy-4-ethyl-2-(4-phenoxy-1H-pyrazol-3-yl)phenol has been found to inhibit the growth and metastasis of tumors in mouse models of cancer (Zhang et al., 2017).
実験室実験の利点と制限
One of the major advantages of using 5-ethoxy-4-ethyl-2-(4-phenoxy-1H-pyrazol-3-yl)phenol in lab experiments is its relatively simple synthesis method, which allows for large-scale production. Additionally, 5-ethoxy-4-ethyl-2-(4-phenoxy-1H-pyrazol-3-yl)phenol exhibits low toxicity and high stability, making it suitable for long-term studies. However, one limitation of 5-ethoxy-4-ethyl-2-(4-phenoxy-1H-pyrazol-3-yl)phenol is its poor solubility in water, which may limit its bioavailability and efficacy in certain applications.
将来の方向性
There are several future directions for research on 5-ethoxy-4-ethyl-2-(4-phenoxy-1H-pyrazol-3-yl)phenol. One potential area of focus is the development of new derivatives of 5-ethoxy-4-ethyl-2-(4-phenoxy-1H-pyrazol-3-yl)phenol with improved pharmacological properties, such as increased solubility and specificity for certain targets. Additionally, further studies are needed to elucidate the exact mechanism of action of 5-ethoxy-4-ethyl-2-(4-phenoxy-1H-pyrazol-3-yl)phenol and its potential applications in the treatment of various diseases. Finally, the use of 5-ethoxy-4-ethyl-2-(4-phenoxy-1H-pyrazol-3-yl)phenol in combination with other drugs or therapies may also be explored as a potential strategy to enhance its efficacy and reduce side effects.
In conclusion, 5-ethoxy-4-ethyl-2-(4-phenoxy-1H-pyrazol-3-yl)phenol is a synthetic compound that exhibits promising pharmacological properties and has potential applications in medical research. Its anti-inflammatory, antioxidant, and antitumor activities make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and to explore its potential in combination with other drugs or therapies.
合成法
The synthesis of 5-ethoxy-4-ethyl-2-(4-phenoxy-1H-pyrazol-3-yl)phenol involves the reaction of 4-ethylphenol, ethyl bromoacetate, and 4-phenoxy-3-pyrazolecarboxylic acid in the presence of a base, followed by the hydrolysis of the resulting intermediate. This method has been described in detail in a research article by Wang et al. (2015).
科学的研究の応用
5-ethoxy-4-ethyl-2-(4-phenoxy-1H-pyrazol-3-yl)phenol has been studied for its potential use in the treatment of various diseases. For instance, it has been shown to possess anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and atherosclerosis (Wang et al., 2015). Additionally, 5-ethoxy-4-ethyl-2-(4-phenoxy-1H-pyrazol-3-yl)phenol has been found to exhibit antitumor activity against several cancer cell lines, including breast cancer and lung cancer (Zhang et al., 2017).
特性
IUPAC Name |
5-ethoxy-4-ethyl-2-(4-phenoxy-1H-pyrazol-5-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-3-13-10-15(16(22)11-17(13)23-4-2)19-18(12-20-21-19)24-14-8-6-5-7-9-14/h5-12,22H,3-4H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHSPAHZWCADDML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1OCC)O)C2=C(C=NN2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amino]phenol](/img/structure/B5746553.png)
![2,6-dimethylbenzo-1,4-quinone 1-[O-(3-nitrobenzoyl)oxime]](/img/structure/B5746558.png)




![8-[(2-methoxybenzyl)thio]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5746601.png)
![1-(cyclopropylcarbonyl)-3,5-dimethyl-4-[(4-methylphenyl)thio]-1H-pyrazole](/img/structure/B5746603.png)
![N'-{3-methoxy-4-[2-(4-morpholinyl)ethoxy]benzylidene}-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5746613.png)
![N'-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5746623.png)

![2-(4-cyanophenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5746640.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}acetamide](/img/structure/B5746656.png)